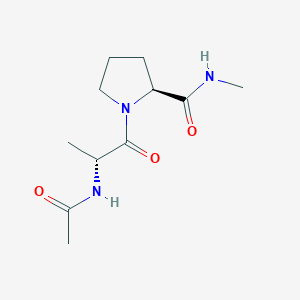

N-Acetyl-D-alanyl-N-methyl-L-prolinamide

説明

Structure

3D Structure

特性

CAS番号 |

86778-51-0 |

|---|---|

分子式 |

C11H19N3O3 |

分子量 |

241.29 g/mol |

IUPAC名 |

(2S)-1-[(2R)-2-acetamidopropanoyl]-N-methylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C11H19N3O3/c1-7(13-8(2)15)11(17)14-6-4-5-9(14)10(16)12-3/h7,9H,4-6H2,1-3H3,(H,12,16)(H,13,15)/t7-,9+/m1/s1 |

InChIキー |

OEPOGYSDFYKSNG-APPZFPTMSA-N |

異性体SMILES |

C[C@H](C(=O)N1CCC[C@H]1C(=O)NC)NC(=O)C |

正規SMILES |

CC(C(=O)N1CCCC1C(=O)NC)NC(=O)C |

製品の起源 |

United States |

Advanced Synthetic Methodologies for N Acetyl D Alanyl N Methyl L Prolinamide and Analogous Peptides

Solution-Phase Peptide Synthesis Strategies for Complex Oligopeptides

Historically, classical or solution-phase peptide synthesis was the primary method for constructing peptides before the advent of solid-phase techniques. nih.gov This strategy involves the stepwise coupling of amino acids in a homogenous solution, followed by purification of the intermediate peptide after each step. While often more time-consuming and labor-intensive than solid-phase methods, solution-phase synthesis offers advantages for large-scale production and for complex sequences where on-resin aggregation or difficult couplings can be problematic. researchgate.net

For a peptide like N-Acetyl-D-alanyl-N-methyl-L-prolinamide, a fragment-based approach in solution is a viable strategy. For instance, the dipeptide N-Acetyl-D-alanine could be synthesized and purified separately from the N-methyl-L-prolinamide fragment. These two fragments can then be coupled together in the final step. This approach allows for the purification of intermediates, ensuring the high purity of the final product. Key to the success of solution-phase synthesis is the careful selection of protecting groups to prevent side reactions and ensure regioselectivity. researchgate.net The synthesis of an N-methylated analog of a proline-rich cyclic tetrapeptide has been successfully accomplished using a solution-phase strategy involving the coupling of deprotected dipeptide fragments. researchgate.net

Solid-Phase Peptide Synthesis Optimization for N-Methylated and D-Amino Acid Residues

Solid-Phase Peptide Synthesis (SPPS) is the most common methodology for peptide synthesis due to its efficiency and amenability to automation. researchgate.net The synthesis is carried out on a solid polymeric support, which simplifies the purification process as excess reagents and byproducts can be washed away. pacific.edu However, the inclusion of N-methylated and D-amino acid residues presents unique challenges that require optimization of standard SPPS protocols.

The incorporation of D-amino acids is generally straightforward and follows the same procedures as for L-amino acids, provided the appropriate Fmoc- or Boc-protected D-amino acid building block is available. pacific.edu The main challenge arises with the coupling of N-methylated amino acids due to their increased steric hindrance. peptide.com The secondary amine of an N-methylated residue is a weaker nucleophile, and the subsequent coupling onto this residue is particularly difficult. springernature.compnas.org

To overcome these challenges, several optimization strategies have been developed:

Specialized Coupling Reagents: Standard coupling reagents like HBTU and HCTU can be less effective for sterically hindered couplings. peptide.com More potent reagents such as HATU, PyAOP, PyBOP, and PyBroP are often employed to achieve higher yields. peptide.comresearchgate.net For example, PyBroP has been specifically noted for its effectiveness in N-methyl amino acid coupling. peptide.com

Microwave-Assisted SPPS: The use of microwave irradiation can significantly accelerate coupling and deprotection steps, often leading to higher yields and purities, especially for difficult sequences containing N-methylated residues. springernature.com

Monitoring of Coupling Reactions: Standard monitoring methods like the ninhydrin (B49086) test are not effective for secondary amines of N-methylated residues. Alternative tests, such as the isatin (B1672199) test, chloranil (B122849) test, or the bromophenol blue test, are necessary to confirm the completion of the coupling step. peptide.compeptide.com

Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acid Incorporation in SPPS

| Coupling Reagent | Description | Advantages for N-Methylated Residues |

|---|---|---|

| HATU | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Widely used and effective for many sterically hindered couplings. peptide.com |

| PyBOP | (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Often used with HOAt to minimize racemization and improve efficiency. researchgate.net |

| PyAOP | ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) | Considered a very promising coupling reagent for difficult couplings involving N-methylamino acids. researchgate.net |

| PyBroP | (Bromotripyrrolidinophosphonium hexafluorophosphate) | Particularly effective for coupling to N-methyl amino acids. peptide.compeptide.com |

Enzymatic Approaches to Amino Acid and Peptide Synthesis with Stereochemical Control

Enzymatic methods offer a powerful alternative to chemical synthesis, particularly for achieving high stereochemical purity. rsc.orgsemanticscholar.org Enzymes operate under mild conditions and exhibit high specificity, which can reduce the need for protecting groups and minimize side reactions.

For the synthesis of a peptide containing D-alanine, enzymes can be used to produce the chiral precursor. Alanine (B10760859) racemase, for instance, can interconvert L-alanine and D-alanine. nih.gov D-amino acid transaminases can synthesize D-alanine from pyruvate. nih.gov These enzymatic routes provide access to enantiomerically pure D-amino acids, which are essential starting materials for the synthesis. nih.gov

While the direct enzymatic synthesis of peptides containing N-methylated residues is more complex, progress has been made in ribosomal synthesis of N-methyl peptides. nih.govacs.org This involves supplementing an in vitro translation system with chemically N-methylated aminoacyl-tRNAs. nih.gov This cutting-edge technique allows for the site-specific incorporation of N-methyl amino acids into a peptide chain, offering a high degree of control. acs.org Additionally, enzymatic cascades combining aldol (B89426) reactions and reductive aminations have been developed for the stereoselective synthesis of complex amino-polyols, showcasing the potential of multi-enzyme systems. acs.org

Regioselective N-Methylation and N-Acetylation Techniques in Peptide Chemistry

Regioselective modifications, such as N-methylation and N-acetylation, are crucial for fine-tuning the properties of a peptide.

N-Methylation: While the incorporation of pre-synthesized N-methyl amino acids is common, on-resin N-methylation provides a flexible alternative. springernature.com A widely used three-step procedure involves:

Sulfonylation: The peptide's N-terminal amine is protected with an o-nitrobenzenesulfonyl (o-NBS) group. acs.org

Methylation: The sulfonamide nitrogen is then methylated using a methylating agent like dimethyl sulfate (B86663) in the presence of a base such as DBU. nih.govresearchgate.net

Desulfonylation: The o-NBS protecting group is removed to liberate the N-methylated amine. acs.orgnih.gov

This on-resin method allows for the selective methylation of specific residues within a peptide sequence. nih.gov Recent optimizations have reduced the total time for this procedure from hours to under 40 minutes. acs.org

N-Acetylation: N-terminal acetylation is a common modification that can improve a peptide's stability. Achieving selective acetylation of the N-terminal α-amino group without modifying the ε-amino groups of lysine (B10760008) side chains requires careful control of reaction conditions. nih.gov Using acetic anhydride (B1165640) at a controlled pH and temperature (0°C) allows for the preferential acetylation of the α-amino group. nih.govresearchgate.net An alternative method utilizes malonic acid as a precursor, which forms a reactive ketene (B1206846) intermediate in situ for efficient N-acetylation on the solid phase. rsc.org

Incorporation of Non-Canonical Amino Acids: D-Alanine and N-Methyl-L-Proline

The synthesis of N-Acetyl-D-alanyl-N-methyl-L-prolinamide relies on the successful incorporation of two non-canonical amino acids: D-alanine and N-methyl-L-proline.

Enantiomerically pure D-alanine can be produced through several methods:

Chemical Synthesis: Racemic alanine can be synthesized from precursors like 2-bromopropionic acid and ammonia. jamstec.go.jp The resulting racemic mixture can then be resolved into its separate enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Enzymatic Resolution: Enzymes can be used to selectively act on one enantiomer in a racemic mixture. For example, the enantioselective enzymatic cleavage of D,L-alaninamide can yield D-alanine. google.com

Asymmetric Synthesis: This involves using chiral catalysts or auxiliaries to directly produce the desired D-enantiomer. rsc.orgsemanticscholar.org Enzymatic asymmetric synthesis, such as the asymmetric reductive amination of keto acids, is a powerful strategy for producing optically pure amino acids. rsc.org

Table 2: Selected Methods for D-Alanine Synthesis

| Method | Principle | Key Features |

|---|---|---|

| Chemical Synthesis & Resolution | Synthesis of a racemic mixture followed by separation of enantiomers. | Can be high-yielding but resolution step can be complex. jamstec.go.jp |

| Enzymatic Asymmetric Synthesis | Use of enzymes to catalyze a stereoselective reaction. | High enantiomeric purity, mild reaction conditions. rsc.orgsemanticscholar.org |

| Microbial Fermentation | Engineering microbial strains to overproduce D-alanine. | Potentially cost-effective for large-scale production. nih.gov |

N-methyl-L-proline is a commercially available building block, typically as Fmoc-N-Me-L-Pro-OH, ready for use in SPPS. The primary challenge, as discussed previously, is its efficient coupling into the peptide chain. Due to the steric hindrance of the N-methyl group and the rigid cyclic structure of proline, peptide bond formation can be slow. pnas.org

The synthesis of N-methylated proline-rich peptides has been achieved in the solution phase by coupling dipeptide fragments, which can help to circumvent difficult coupling steps that might occur on a solid support. researchgate.net In SPPS, the use of powerful coupling reagents and, if necessary, elevated temperatures or microwave assistance is crucial for achieving high yields when incorporating N-methyl-L-proline or coupling another amino acid to it. peptide.comspringernature.com

Elucidating the Conformational Preferences of N Acetyl D Alanyl N Methyl L Prolinamide

Theoretical Frameworks for Peptide Conformational Analysis

Ramachandran and Phi/Psi Angle Space Mapping for N-Acetyl-D-alanyl-N-methyl-L-prolinamide

The conformational space available to a peptide backbone is famously visualized using a Ramachandran plot, which maps the permissible combinations of the dihedral angles phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N). proteopedia.orgwikipedia.org For a standard L-amino acid, these angles are restricted to specific regions due to steric hindrance between atoms. proteopedia.orglibretexts.org However, the unique components of N-Acetyl-D-alanyl-N-methyl-L-prolinamide—a D-amino acid and an N-methylated imino acid—significantly alter the expected Ramachandran map.

For the D-alanine residue, the allowed φ and ψ regions are expected to be inverted compared to the standard L-alanine plot. nih.gov The allowed regions for L-alanine are typically in the upper-left (β-sheet) and lower-left (α-helix) quadrants of the plot. For D-alanine, these favored regions are symmetrically mapped to the upper-right and lower-right quadrants.

The N-methyl-L-proline residue introduces its own set of constraints. The cyclic nature of the proline ring restricts the φ angle to a narrow range, typically between -60° and -80°. researchgate.net N-methylation further influences this, but the primary restriction remains. The subsequent ψ angle has more freedom but is still influenced by the ring's pucker and the cis/trans isomerism of the preceding peptide bond.

Table 1: Predicted Ramachandran Regions for N-Acetyl-D-alanyl-N-methyl-L-prolinamide Residues

| Residue | Dihedral Angle | Predicted Favorable Regions | Notes |

|---|---|---|---|

| D-Alanine | φ (phi) | Positive values (approx. 45° to 150°) | Symmetrically inverted compared to L-alanine due to D-chirality. |

| D-Alanine | ψ (psi) | Variable, with favorable regions in the upper-right and lower-right quadrants. | |

| N-methyl-L-proline | φ (phi) | Highly restricted (approx. -60° to -80°) | The φ angle is constrained by the pyrrolidine (B122466) ring. The ψ angle is influenced by ring pucker and preceding bond isomerism. |

| N-methyl-L-proline | ψ (psi) | Broadly allowed, but influenced by other factors. |

Influence of D-Chirality on Backbone Dihedral Angles

The incorporation of a D-amino acid, such as D-alanine, into a peptide chain has a profound and predictable effect on the backbone's conformational possibilities. The chirality of the α-carbon (Cα) dictates the spatial arrangement of its side chain. In an L-amino acid, the side chain points in one direction, while in a D-amino acid, it is mirrored. This inversion of stereochemistry directly translates to an inversion of the sterically allowed regions in the Ramachandran plot.

For an L-alanine residue, the main favorable conformations are the right-handed α-helix (φ ≈ -57°, ψ ≈ -47°) and the β-sheet (φ ≈ -130°, ψ ≈ +140°). proteopedia.org When replaced by D-alanine, the energetically favorable regions shift to their mirror images. This means that D-alanine is more likely to adopt conformations corresponding to a left-handed α-helix (φ ≈ +57°, ψ ≈ +47°) or the equivalent positive-φ region for β-sheets. This preference for inverted conformations can induce sharp turns or kinks in a peptide chain, making D-amino acids valuable tools in peptide design for creating specific secondary structures like β-turns. uark.edu A study on N-Acetyl-L-Prolyl-D-Alanyl-Methylamide, a close analogue, highlighted its propensity to form ordered structures like β-bends. uark.eduuark.edu

Impact of N-Methylation on Proline Ring Puckering and Amide Cis/Trans Isomerism

The N-methylation of the proline residue in N-Acetyl-D-alanyl-N-methyl-L-prolinamide introduces significant conformational consequences that go beyond simple steric bulk. These effects primarily manifest in two areas: the puckering of the pyrrolidine ring and the equilibrium between the cis and trans isomers of the D-alanyl-N-methyl-L-proline peptide bond.

Proline Ring Puckering: The five-membered pyrrolidine ring of proline is not planar and exists in two primary puckered conformations, known as Cγ-endo (UP) and Cγ-exo (DOWN). researchgate.netnih.gov The nomenclature describes whether the γ-carbon is displaced on the same side (endo) or the opposite side (exo) of the Cα-Cδ bond relative to the carbonyl group. nih.gov The energy barrier for interconversion between these puckers is low (2–5 kcal/mol), allowing for rapid switching. nih.gov The preferred pucker is coupled to the main chain conformation and the cis/trans state of the preceding peptide bond. biorxiv.org Generally, the exo pucker is associated with a more extended, polyproline II-like structure, while the endo pucker can favor more compact or turn-like structures and is more frequently associated with cis amide bonds. nih.govnih.gov

Amide Cis/Trans Isomerism: While most peptide bonds strongly favor the trans conformation (ω ≈ 180°), the energy difference between the trans and cis (ω ≈ 0°) isomers of an X-Proline bond is much smaller, leading to a significant population of the cis form. microbialcell.comacs.orgmdpi.com The introduction of an N-methyl group on the proline nitrogen further alters this equilibrium. N-methylation can destabilize the trans isomer due to steric clashes between the methyl group and the preceding Cα substituent (in this case, the D-alanine side chain). Conversely, it can also influence the stability of the cis isomer. The ultimate cis/trans ratio is a delicate balance of steric and electronic effects. Studies on related N-acetyl-proline amides have shown that the solvent environment also plays a crucial role, with polar solvents often increasing the population of the cis isomer. nih.gov The interconversion between cis and trans isomers is a slow process, with a significant energy barrier (around 13-19 kcal/mol), and can be a rate-limiting step in the folding of larger peptides and proteins. microbialcell.commdpi.com

Computational Approaches to Conformational Landscape Exploration

Ab Initio and Density Functional Theory (DFT) Calculations for Energy Minima and Transition States

To obtain a more quantitative understanding of the conformational landscape of N-Acetyl-D-alanyl-N-methyl-L-prolinamide, computational methods such as ab initio quantum mechanics and Density Functional Theory (DFT) are employed. These first-principles methods solve the electronic structure of the molecule to calculate its energy, making them highly accurate for determining the relative energies of different conformations. psu.eduresearchgate.net

Ab initio methods, like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), and DFT methods (using functionals like B3LYP) can be used to perform geometry optimizations. researchgate.net This process systematically alters the molecule's geometry to find stationary points on the potential energy surface. These points correspond to stable conformations (local energy minima) and the transition states that connect them.

For a molecule like N-Acetyl-D-alanyl-N-methyl-L-prolinamide, these calculations can provide precise data on:

Relative Energies of Conformers: The energy difference between various combinations of D-alanine (φ, ψ) angles, proline ring puckers, and cis/trans isomers can be calculated to determine the most stable forms.

Transition State Energies: The energy barriers for conformational changes, such as the rotation around the D-alanine backbone bonds or the cis-trans isomerization of the N-methyl-proline peptide bond, can be determined. This is crucial for understanding the dynamics of the molecule.

Geometric Parameters: Precise bond lengths, bond angles, and dihedral angles for each stable conformer are obtained.

While computationally intensive, these methods provide a detailed and accurate picture of the intrinsic conformational preferences of the molecule, free from the approximations inherent in classical methods. nih.gov DFT, in particular, offers a good balance between accuracy and computational cost for systems of this size. aps.org

Table 2: Representative Energy Barriers for Conformational Transitions in Peptides from Computational Studies

| Conformational Transition | Typical Energy Barrier (kcal/mol) | Method of Determination | Reference Compound(s) |

|---|---|---|---|

| Proline Ring Pucker Interconversion | 2 - 5 | Ab Initio / DFT | Proline derivatives nih.gov |

| Backbone Dihedral Rotation (non-proline) | Variable (e.g., 8.5 - 10.5) | DFT / MD Simulations | Alanine (B10760859) Dipeptide researchgate.net |

| Proline Cis/Trans Isomerization | ~13 - 20 | Ab Initio / NMR | N-acetyl-L-proline-N'-methylamide microbialcell.com |

Molecular Mechanics and Force Field Development/Validation for N-Acetyl-D-alanyl-N-methyl-L-prolinamide Systems

While ab initio and DFT methods provide high accuracy, their computational cost limits their use to relatively small systems or static calculations. To simulate the dynamic behavior of peptides in solution over longer timescales, molecular mechanics (MM) methods are used. These methods rely on a "force field," which is a set of empirical energy functions and parameters that describe the potential energy of a system as a function of its atomic coordinates. wustl.edu

The accuracy of an MM simulation is entirely dependent on the quality of the force field. Standard protein force fields (like CHARMM, AMBER, GROMOS) are well-parameterized for the 20 common L-amino acids but may not accurately represent non-standard residues like D-alanine and N-methyl-proline. nih.govnsf.gov Therefore, for a system containing N-Acetyl-D-alanyl-N-methyl-L-prolinamide, a validated or specifically developed force field is essential.

Force Field Development/Validation involves:

Parameterization: Key parameters, especially those for dihedral angles which govern conformational preferences, must be derived or refined for the non-standard residues. This is typically done by fitting the MM potential energy surface to high-level quantum mechanical (QM) calculations of model compounds (e.g., N-acetyl-D-alanine-N'-methylamide and N-acetyl-N-methyl-L-proline-amide). nih.govacs.org The goal is to ensure the MM force field can reproduce the QM energy landscapes, including the locations of minima and the heights of rotational barriers.

Validation: Once parameterized, the force field's performance is validated by comparing simulation results against experimental data (e.g., NMR-derived J-couplings or NOEs) or further QM calculations. This ensures the force field can realistically model the behavior of the peptide in different environments. nih.govnih.gov

Recent efforts have focused on systematically extending major force fields like CHARMM to include a wide array of non-standard amino acids, deriving parameters for both D-stereoisomers and various modified backbones. nih.govacs.org Such developments are critical for enabling reliable molecular dynamics simulations of peptides like N-Acetyl-D-alanyl-N-methyl-L-prolinamide to explore their folding, dynamics, and interactions.

Molecular Dynamics (MD) Simulations for Ensemble Averaging and Dynamic Conformational Changes

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of peptides like N-Acetyl-D-alanyl-N-methyl-L-prolinamide. These simulations provide insights into the ensemble of conformations that the molecule adopts in solution, offering a more realistic picture than static, energy-minimized structures. By simulating the atomic motions over time, MD can reveal the transitions between different conformational states and the relative populations of these states.

The application of all-atom MD simulations, often employing force fields like CHARMM22 with CMAP backbone torsions, allows for the detailed exploration of the peptide's potential energy surface. nih.gov For peptides containing non-standard residues, such as the D-alanine in this compound, specific parameterization is crucial for accurate results. nih.gov These simulations can track the dynamic changes in key dihedral angles and intramolecular distances, providing a comprehensive view of the molecule's flexibility and preferred shapes. The data gathered from these simulations can be translated into statistical information to understand the thermodynamics and kinetics of conformational changes, which are essential for elucidating biological mechanisms. mdpi.com

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Methods for Complex Peptide Systems

While classical MD simulations are effective for sampling conformational space, they may not accurately describe regions involving electronic changes, such as bond breaking or formation, or complex electronic phenomena. Quantum mechanics/molecular mechanics (QM/MM) hybrid methods offer a solution by treating a small, electronically important part of the system with quantum mechanics, while the rest of the system is described by a classical molecular mechanics force field.

For a peptide like N-Acetyl-D-alanyl-N-methyl-L-prolinamide, a QM/MM approach could be used to study the electronic structure of the peptide bonds or the effects of specific solvent interactions on the peptide's conformation with high accuracy. This methodology is particularly useful for understanding spectroscopic properties that are sensitive to the electronic environment.

Spectroscopic Probes of Solution-Phase Conformations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Hydrogen Bonding Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure and dynamics of molecules in solution. For N-Acetyl-D-alanyl-N-methyl-L-prolinamide, NMR can provide a wealth of information about its conformational preferences, the dynamics of its backbone and side chains, and the presence of intramolecular hydrogen bonds.

One and two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are particularly powerful for determining the spatial proximity of protons within a molecule. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two corresponding protons, providing crucial distance constraints for structure calculation.

The chemical shifts of protons and carbons in an NMR spectrum are highly sensitive to the local electronic environment, which is in turn influenced by the peptide's conformation. illinois.edu Analysis of chemical shifts can provide qualitative information about secondary structure elements.

More quantitatively, scalar coupling constants (J-couplings) between nuclei, particularly the three-bond coupling constant between the amide proton and the alpha-proton (³J(HN,Hα)), can be used to determine the backbone dihedral angle φ. The Karplus equation relates the magnitude of the coupling constant to the dihedral angle, providing valuable constraints for structural modeling. sci-hub.st By measuring these coupling constants, researchers can gain insight into the preferred backbone conformation of N-Acetyl-D-alanyl-N-methyl-L-prolinamide in solution.

| NMR Parameter | Information Gained |

| Chemical Shifts | Local electronic environment, secondary structure propensity |

| NOESY Cross-peaks | Inter-proton distances, spatial proximity |

| ³J(HN,Hα) Coupling Constants | Backbone dihedral angle (φ) constraints |

Vibrational Spectroscopy for Conformational Fingerprinting

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These vibrational frequencies are sensitive to the molecular structure, making them an excellent tool for "fingerprinting" different conformations.

Infrared (IR) and Raman Spectroscopy of Amide Bands

Infrared (IR) and Raman spectroscopy are powerful non-invasive techniques for investigating the vibrational modes of molecules, providing detailed insights into the secondary structure of peptides like N-Acetyl-D-alanyl-N-methyl-L-prolinamide. The analysis focuses on the characteristic amide bands, which are sensitive to the conformational environment of the peptide backbone.

The primary amide bands of interest include Amide I, Amide II, and Amide III. nih.gov The Amide I band, appearing in the 1600–1800 cm⁻¹ region, is predominantly due to the C=O stretching vibration of the peptide backbone, with minor contributions from C-N stretching and N-H in-plane bending. nih.govmdpi.com Its frequency is highly sensitive to hydrogen bonding and the local secondary structure (e.g., α-helix, β-sheet, turns, or random coil). For instance, in studies of related dipeptides, the Amide I band is a key marker for conformational analysis. mdpi.compsu.edu

The Amide II band, found between 1470 cm⁻¹ and 1570 cm⁻¹, arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. nih.gov The Amide III band is more complex, located in the 1250–1350 cm⁻¹ range, and involves contributions from C-N stretching, N-H bending, and other vibrations. nih.gov The precise positions and intensities of these bands in both IR and Raman spectra can be correlated with specific dihedral angles (φ, ψ) of the peptide backbone, allowing for a detailed conformational assessment.

Computational methods, such as Density Functional Theory (DFT), are often used alongside experimental spectra to assign vibrational modes to specific structural components and to predict the spectra for different conformers. nih.govnih.gov For example, DFT calculations on N-acetyl L-alanine N'-methylamide, a similar blocked dipeptide, have been used to reproduce experimental IR and Raman spectra, confirming the influence of hydration and conformational changes on the vibrational frequencies. nih.gov

Table 1: Characteristic Amide Band Regions in Vibrational Spectroscopy

| Amide Band | Typical Frequency Range (cm⁻¹) | Primary Vibrational Modes |

|---|---|---|

| Amide I | 1600 - 1800 | C=O stretch |

| Amide II | 1470 - 1570 | N-H in-plane bend, C-N stretch |

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) for Chiral Structure Determination

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are chiroptical spectroscopic techniques that provide detailed three-dimensional structural information on chiral molecules in solution. nih.gov VCD measures the differential absorption of left and right circularly polarized infrared light, while ROA measures the difference in the intensity of right and left circularly polarized light scattered in a Raman experiment. nih.govnih.gov These techniques are exceptionally sensitive to the stereochemistry and conformational nuances of peptides.

For a molecule like N-Acetyl-D-alanyl-N-methyl-L-prolinamide, VCD and ROA spectra offer a rich source of information that is complementary to conventional IR and Raman spectroscopy. While IR and Raman are sensitive to the secondary structure, VCD and ROA provide direct insight into the molecule's chirality and the spatial arrangement of its atoms. nih.gov The sign and intensity of VCD and ROA bands, particularly in the amide regions, are directly dependent on the peptide backbone dihedral angles and the puckering of the proline ring.

Different secondary structures, such as α-helices and β-sheets, exhibit distinct and characteristic VCD signatures in the Amide I band region. nih.gov For smaller, more flexible peptides, these techniques can distinguish between different conformers present in solution, such as various types of β-turns or extended structures. acs.org By comparing experimentally measured VCD and ROA spectra with those predicted from quantum mechanical calculations for different possible conformations, researchers can determine the predominant solution-phase structures. nih.govnih.gov This combined experimental and theoretical approach has been successfully applied to determine the preferred conformers of analogous molecules like N-acetyl-N'-methyl-l-alaninamide in various solvents. acs.org

Two-Dimensional Infrared (2D IR) Spectroscopy for Ultrafast Conformational Transitions

Two-Dimensional Infrared (2D IR) spectroscopy is an advanced technique that probes the structure and dynamics of molecules on a femtosecond to picosecond timescale. It is particularly useful for studying the conformational heterogeneity and ultrafast transitions of peptides in solution. psu.edunih.gov By spreading the vibrational spectrum into two frequency dimensions, 2D IR can resolve spectrally congested regions, such as the Amide I band, and reveal couplings between different vibrational modes. psu.edu

In a 2D IR spectrum of N-Acetyl-D-alanyl-N-methyl-L-prolinamide, the diagonal peaks correspond to the fundamental vibrational transitions observed in a linear IR spectrum. The appearance of off-diagonal cross-peaks indicates vibrational coupling between different amide groups within the molecule. nih.govnih.gov The intensity, shape, and position of these cross-peaks are highly sensitive to the molecular geometry, including the distance and orientation between the coupled oscillators. psu.edunih.gov

This sensitivity allows 2D IR to identify and characterize multiple coexisting conformations of the peptide in solution. nih.gov For the related dipeptide N-acetyl-L-prolinamide (AcProNH2), 2D IR studies in deuterated chloroform (B151607) revealed the presence of multiple conformers that were difficult to discern using linear IR spectroscopy. psu.edunih.gov By analyzing the cross-peak patterns, researchers determined that the major conformer deviates from the gas-phase minimum energy structure, adopting an extended form intermediate between a C7 and a polyproline-II structure. nih.gov The technique can also track conformational changes in real-time, providing insights into the dynamics of peptide folding and fluctuations.

Table 2: Information Derived from 2D IR Spectroscopy

| Spectral Feature | Structural Information |

|---|---|

| Diagonal Peaks | Correspond to linear IR absorption bands of different conformers. |

| Cross-Peaks | Indicate vibrational coupling between different amide modes. |

| Cross-Peak Intensity/Position | Depends on the distance and relative orientation of coupled groups, providing structural constraints. |

| Line Shape Analysis | Reveals information about the conformational distribution and dynamics. |

Circular Dichroism (CD) Spectroscopy for Overall Secondary Structure Motifs

For N-Acetyl-D-alanyl-N-methyl-L-prolinamide, CD spectroscopy can be used to identify the presence of ordered secondary structure elements, such as β-turns, helices, or polyproline II (PPII)-type structures, and to distinguish them from a disordered or random coil state. uark.edunih.gov Studies on the closely related tripeptide N-Acteyl-L-Prolyl-D-Alanyl-Methylamide have demonstrated the presence of ordered structures, likely β-turns, in hydrogen-bond-promoting solvents like trifluoroethanol. uark.eduuark.edu In contrast, in solvents that disrupt hydrogen bonds, a significant fraction of the molecules may adopt a more extended, unordered conformation. uark.eduuark.edu

Different secondary structures give rise to characteristic CD spectra:

α-helices typically show a strong positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm.

β-sheets exhibit a negative band near 218 nm and a positive band around 195 nm.

Random coils and Polyproline II (PPII) helices are often characterized by a strong negative band below 200 nm and a weak positive band near 220 nm. nih.gov

By analyzing the CD spectrum of N-Acetyl-D-alanyl-N-methyl-L-prolinamide under various solvent conditions, it is possible to assess its conformational preferences and the stability of its secondary structural motifs. uark.eduuark.edu

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| N-Acetyl-D-alanyl-N-methyl-L-prolinamide |

| N-Acetyl-L-Prolyl-D-Alanyl-Methylamide |

| N-acetyl-L-prolinamide |

| N-methylacetamide |

| N-acetyl L-alanine N'-methylamide |

| N-acetyl-L-cysteine |

| N-acetyl tryptophan methyl amide |

Mechanistic Insights into Peptide Bond Rotations and Conformational Interconversion in N Acetyl D Alanyl N Methyl L Prolinamide

Conformational Isomerism of the Prolyl Peptide Bond (cis/trans)

The peptide bond preceding a proline residue is unique among the proteinogenic amino acids in its ability to readily adopt both cis and trans conformations. While typical (non-prolyl) peptide bonds overwhelmingly favor the trans state (>99.5%), the cyclic structure of proline reduces the energetic difference between the two isomers. In the trans conformation, the Cα atoms of the two adjacent amino acids are on opposite sides of the peptide bond (ω dihedral angle of ≈180°), which is the sterically preferred arrangement for most amino acids. In the cis conformation (ω ≈ 0°), these Cα atoms are on the same side, leading to potential steric clashes. However, for the X-Pro bond, the steric difference between the cis and trans forms is less pronounced due to the pyrrolidine (B122466) ring, making the cis isomer significantly more accessible than for other amino acid residues.

In N-Acetyl-D-alanyl-N-methyl-L-prolinamide, the key peptide bond subject to this isomerism is between the D-alanine and the N-methyl-L-proline residues. The presence of the N-methyl group on the proline further influences the conformational landscape. N-methylation can alter the electronic and steric properties of the peptide backbone, affecting the relative stability of the cis and trans isomers. Studies on related N-methylated peptide models indicate that such modifications can shift the conformational equilibrium. The population of the cis conformation at a prolyl bond is influenced by local effects, particularly the nature of the preceding residue. For instance, an N-terminal aromatic residue can favor the cis conformation through stabilizing interactions. The interplay of these steric and electronic factors determines the equilibrium ratio of cis and trans isomers for the D-Ala-N-Me-Pro bond in this specific dipeptide amide.

The ability to populate both isomers is a critical feature, as the switch between them can act as a molecular "hinge," profoundly altering the local peptide structure and, in larger proteins, influencing folding pathways and biological function. NMR spectroscopy is a primary tool for distinguishing and quantifying the populations of cis and trans conformers, as the distinct chemical environments of the isomers often lead to separate signals for neighboring residues.

| Isomer | Dihedral Angle (ω) | Cα Position | General Prevalence (X-Pro) |

| trans | ≈180° | Opposite sides of the peptide bond | ~95% |

| cis | ≈0° | Same side of the peptide bond | ~5% |

Energy Barriers and Dynamics of Rotational Isomerization

The interconversion between the cis and trans conformations of a prolyl peptide bond is a slow process due to the partial double-bond character of the C-N bond, which creates a significant energy barrier to rotation. The activation energy for this isomerization is typically high, estimated to be around 20 kcal/mol (approximately 84 kJ/mol). This high barrier means that, at room temperature, the rotation occurs on a timescale of seconds to minutes, a rate that is often slow enough to be a rate-limiting step in protein folding.

The specific energy barrier for N-Acetyl-D-alanyl-N-methyl-L-prolinamide is influenced by several factors, including the N-methylation of the proline residue. Computational studies on N-acetyl-N-methyl-L-alanine-N′-methylamide and related molecules have explored how N-methylation affects the energetics of isomerization. N-methylation can lower the activation energy for cis/trans isomerization compared to non-methylated analogues. However, studies on other proline-containing models, such as Ac-Pro-NMe2, have shown that N-methylation at the C-terminal amide can lead to higher rotational barriers compared to models with a secondary amide (Ac-Pro-NHMe). This is attributed to the absence of a potential intramolecular hydrogen bond in the transition state that would otherwise stabilize it.

The dynamics of this rotational isomerization are also dependent on the solvent environment. As solvent polarity increases, the rotational barrier for cis-trans isomerization tends to increase. This effect is due to the differential solvation of the ground states and the more polar transition state. The isomerization process typically proceeds through a transition state where the ω angle is approximately +120°. The rate of this interconversion can be catalyzed in biological systems by a class of enzymes known as peptidyl-prolyl isomerases (PPIases), though in a model peptide like this, the uncatalyzed rotation is the primary dynamic process.

| Factor | Influence on Energy Barrier | Reference |

| Peptide Bond Character | High barrier due to partial double-bond nature | |

| Solvent Polarity | Increased polarity generally increases the barrier | |

| N-Methylation | Can either increase or decrease the barrier depending on position and neighboring residues | |

| Enzymatic Catalysis | PPIases can significantly lower the barrier (not applicable here) |

Solvent-Dependent Conformational Equilibria and Intramolecular Hydrogen Bonding Patterns

The conformational landscape of peptides is highly sensitive to the solvent environment. For N-Acetyl-D-alanyl-N-methyl-L-prolinamide, the equilibrium between different conformers, including the cis and trans prolyl isomers, is modulated by the polarity and hydrogen-bonding capacity of the solvent. Solvents influence peptide conformation by competing for hydrogen bond donors and acceptors, thereby disrupting or favoring specific intramolecular hydrogen bonds, and by solvating different parts of the molecule to varying extents.

In nonpolar solvents like chloroform (B151607), intramolecular hydrogen bonds are more stable and play a dominant role in defining the peptide's structure. These interactions can lead to compact, ordered conformations such as β-turns. For proline-containing peptides, specific intramolecular hydrogen bonds, like the C7 type, can stabilize certain conformers. However, in N-acetylated N-methylated dipeptides, the potential for certain hydrogen bonds is eliminated. For example, the second methyl substitution at the C-terminal amide in models like Ac-Pro-NMe2 prevents the formation of the C7 hydrogen bond that is prominent in Ac-Pro-NHMe in nonpolar environments.

In polar, hydrogen-bond-promoting solvents like water or methanol, the peptide backbone's amide groups can form hydrogen bonds with solvent molecules. This competition can disrupt intramolecular hydrogen bonds that stabilize compact structures in nonpolar environments, leading to a preference for more extended conformations. For instance, studies on the alanine (B10760859) dipeptide show that while intramolecular interactions favor compact structures, interactions with water unmask underlying preferences for more extended geometries like the polyproline II (PPII) conformation. The solvent can also alter the cis/trans equilibrium. For example, in methanol, the population of the cis prolyl isomer (associated with the polyproline I structure) is often calculated to be higher than in water. The stabilization of different conformers is a delicate balance between intra-peptide steric effects, intramolecular hydrogen bonding, and peptide-solvent interactions.

| Solvent Type | Effect on Conformation | Dominant Interactions |

| Nonpolar (e.g., Chloroform) | Favors compact, ordered structures (e.g., β-turns) | Intramolecular hydrogen bonds |

| Polar Aprotic (e.g., DMSO) | Can disrupt some intramolecular H-bonds, favoring a mix of conformers | Dipole-dipole interactions, weaker H-bonding with peptide |

| Polar Protic (e.g., Water, Methanol) | Favors extended conformations (e.g., PPII-like) | Peptide-solvent hydrogen bonds |

Theoretical Models for Local Structural Order in Unfolded Peptide Segments

N-Acetyl-D-alanyl-N-methyl-L-prolinamide serves as a model system for understanding the local structural preferences in unfolded or intrinsically disordered proteins (IDPs). Contrary to the classical "random coil" model, which assumes equal probability for all conformations, significant evidence suggests that unfolded peptides exhibit distinct conformational biases and local structural order.

Theoretical and computational models are crucial for describing the conformational ensembles of such peptides. These models often start from the primary amino acid sequence to predict residue-specific conformational preferences. One approach involves using statistical information from high-resolution crystal structures of folded proteins, specifically from loop regions, to determine the intrinsic φ/ψ dihedral angle propensities for each amino acid. These propensities, combined with simple models for steric exclusion (volume exclusion), can generate structural ensembles that accurately reproduce experimental data from techniques like NMR residual dipolar couplings (RDCs) and small-angle X-ray scattering (SAXS).

For alanine-containing peptides, a significant focus has been on the preference for the polyproline II (PPII) conformation, a left-handed helical structure that is more extended than an α-helix. Molecular dynamics (MD) simulations are a key theoretical tool used to explore the conformational space of peptides in different explicit solvents. These simulations reveal that the conformational profile is a balance between intramolecular interactions and intermolecular interactions with the solvent. For example, MD studies of the alanine dipeptide in various solvents show that while chloroform favors a C7eq conformation stabilized by an intramolecular hydrogen bond, more polar solvents like water favor PPII and α-helical conformations.

These models highlight that local order in unfolded segments arises from intrinsic conformational preferences of individual amino acid residues and the modulating effects of nearest-neighbor interactions and the solvent environment. Understanding these local biases is fundamental to describing the behavior of unfolded proteins and the initial stages of protein folding.

N Acetyl D Alanyl N Methyl L Prolinamide As a Model System in Structural Biology and Biomolecular Simulation

Mimicry of Protein and Bioactive Peptide Secondary Structure Elements

N-Acetyl-D-alanyl-N-methyl-L-prolinamide serves as a valuable model system for investigating the fundamental principles that govern protein and peptide secondary structure. Its constrained conformational flexibility, largely dictated by the proline and D-alanine residues, allows for detailed studies of specific structural motifs.

Beta-Turn Induction and Stabilization by D-Alanine and Proline Residues

The presence of a D-alanine residue followed by a proline residue is a potent inducer of a specific type of protein secondary structure known as a β-turn. These turns are crucial for the folding and function of many proteins and bioactive peptides, enabling the polypeptide chain to reverse its direction. The fixed phi (φ) dihedral angle of the proline residue, in conjunction with the stereochemistry of the D-alanine, sterically favors the formation of a compact, hydrogen-bonded turn structure.

Studies on model peptides, including those with proline and D-alanine, have shown that these residues facilitate the formation of ordered structures, particularly β-bends. uark.edu The specific type of β-turn can vary, but the combination of these residues significantly populates turn conformations. For instance, in N-acetyl-L-prolyl-D-alanyl-methylamide, a similar tripeptide, semiempirical energy calculations have been used to study the compact ordered conformations in the allowed region for β-bends. uark.eduuark.edu The incorporation of a D-amino acid at the (i+2) position of a turn, preceded by a proline at the (i+1) position, is a classic motif for stabilizing type II' β-turns. This structural arrangement is critical in the design of peptidomimetics and in understanding the conformational preferences of peptide backbones.

Polyproline Helical Conformations in N-Methylated Peptides

Polyproline helices are another important secondary structure element found in proteins, characterized by a repeating proline residue sequence. These helices can exist in two main forms: the right-handed polyproline I (PPI) helix and the left-handed polyproline II (PPII) helix. wikipedia.org The PPII helix is a more extended structure and is surprisingly common in unfolded proteins and peptides, not just those rich in proline. pnas.org

N-methylation of the peptide backbone, as seen in N-Acetyl-D-alanyl-N-methyl-L-prolinamide, can significantly influence the conformational equilibrium of the peptide. While N-methylation can destabilize some helical structures by removing the amide proton and its hydrogen bonding capability, it can also favor specific conformations due to steric effects. nih.gov In the context of polyproline-like structures, N-methylation can impact the cis-trans isomerization of the X-Pro peptide bond, a key determinant of the helical type. nih.gov For example, studies on N-acetyl-L-proline-N',N'-dimethylamide, a model for polyproline, have shown that the dominant conformation is the polyproline II structure with a trans prolyl peptide bond. nih.gov The presence of the N-methyl group in N-Acetyl-D-alanyl-N-methyl-L-prolinamide would similarly influence the local backbone conformation, making it a useful model to study the subtle effects of N-methylation on polyproline-like helical structures.

Interactions with Aqueous and Non-Aqueous Environments

The conformation of a peptide is not solely determined by its primary sequence but is also heavily influenced by its surrounding environment. The interplay between the peptide and solvent molecules can stabilize or destabilize different secondary structures.

Solvation Effects on Peptide Conformation

The solvent environment plays a critical role in determining the conformational preferences of peptides. In nonpolar solvents, intramolecular hydrogen bonds that stabilize compact structures like β-turns are generally favored. uark.eduuark.edu Conversely, polar, hydrogen-bonding solvents like water can compete for hydrogen bond donors and acceptors on the peptide backbone, potentially disrupting intramolecular interactions and favoring more extended conformations.

Circular dichroism studies on N-acetyl-L-prolyl-D-alanyl-methylamide have demonstrated the presence of ordered structures in hydrogen bond promoting solvents. uark.eduuark.edu In contrast, in hydrogen bond breaking solvents, a significant fraction of the ordered conformers may adopt a more extended conformation. uark.eduuark.edu This highlights the sensitivity of the peptide's conformational equilibrium to the surrounding solvent. Computational studies on similar proline-containing peptides have also shown that conformer populations change significantly with solvent variation, indicating that the conformational equilibrium is highly sensitive to solvent effects. rsc.org The solvation of different conformers will have distinct energetic contributions, influencing their relative populations.

Thermodynamics of Solute-Solvent Interactions

The thermodynamics of solute-solvent interactions govern the solvation process and, consequently, the conformational stability of a peptide. The free energy of solvation can be dissected into enthalpic and entropic contributions. The enthalpic component relates to the changes in bonding and intermolecular interactions upon solvation, while the entropic component is associated with the ordering of solvent molecules around the solute.

Application in Force Field Parameterization and Validation for Peptide Systems

Molecular mechanics force fields are computational models used to simulate the behavior of molecules, including peptides and proteins. The accuracy of these simulations is highly dependent on the quality of the parameters that define the force field. Small, conformationally well-defined molecules like N-Acetyl-D-alanyl-N-methyl-L-prolinamide are invaluable for the development and validation of these force fields.

The process of force field parameterization involves fitting the parameters of the potential energy function to high-level quantum mechanical calculations and experimental data. nih.gov Dipeptides and tripeptides are often used to derive parameters for the peptide backbone and side chains. nih.gov The conformational preferences of these small model systems in different environments provide stringent tests for the ability of a force field to accurately reproduce experimental observations.

Insights into Peptide Folding and Conformational Landscapes

N-Acetyl-D-alanyl-N-methyl-L-prolinamide serves as a critical model system in structural biology, offering fundamental insights into the principles of peptide folding and the nature of their conformational energy landscapes. Its relatively simple structure, featuring a D-amino acid and an N-methylated proline residue, allows for detailed investigation through both computational simulations and experimental methods. This has led to a deeper understanding of the local conformational preferences that ultimately dictate the three-dimensional structure of larger, more complex proteins.

The presence of the proline residue introduces significant conformational constraints, particularly regarding the cis-trans isomerization of the peptide bond preceding it. The D-alanine and N-methylation further restrict the available conformational space, making the molecule an excellent subject for studying how specific amino acid modifications influence peptide backbone structure.

Research combining computational modeling with experimental data from techniques like circular dichroism (CD) spectroscopy has provided a more complete picture. CD studies reveal the presence of ordered structures in solution, particularly in hydrogen bond-promoting solvents. uark.eduuark.edu In contrast, in solvents that break hydrogen bonds, a significant portion of the molecules may adopt a more extended conformation, suggesting a dynamic equilibrium between compact, folded states and unfolded states. uark.eduuark.edu This solvent-dependent conformational behavior is crucial for understanding how the cellular environment can influence protein folding.

The detailed conformational analyses performed on this and related model peptides contribute to a library of structural information that helps predict the three-dimensional shapes of proteins from their amino acid sequences—a central goal in structural biology.

Table of Key Conformational Findings

| Research Focus | Method(s) | Key Findings |

| Conformational Preferences | Semiempirical Energy Calculations | Compact, ordered β-bend structures are energetically favorable. The pyrrolidine (B122466) ring pucker (B-type preferred over A-type) is a significant determinant of the minimum energy conformation. uark.eduuark.edu |

| Solvent Effects | Circular Dichroism (CD) Spectroscopy | Ordered structures are observed in hydrogen bond-promoting solvents. A shift towards more extended conformations occurs in hydrogen bond-breaking solvents. uark.eduuark.edu |

| Structural Dynamics | Molecular Dynamics (MD) Simulations | The proline residue and N-methylation introduce local friction that stabilizes folded states and slows folding dynamics. nih.gov |

| Cis-Trans Isomerization | Ab initio Calculations | The energy barriers for isomerization around the prolyl peptide bond are influenced by solvent polarity, with barriers increasing with polarity. nih.gov |

Advanced Characterization Techniques and Data Analysis for N Acetyl D Alanyl N Methyl L Prolinamide Studies

Chemometric and Statistical Methods for Spectroscopic Data Interpretation

The spectroscopic data obtained from techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for N-Acetyl-D-alanyl-N-methyl-L-prolinamide are often complex, containing overlapping signals from multiple conformational states present in equilibrium. Chemometric and statistical methods are essential for deconvoluting this data to extract meaningful structural information.

Detailed research findings indicate that multivariate analysis is a powerful tool for interpreting complex NMR and mass spectrometry (MS) data from peptide samples. mdpi.comresearchgate.net For a compound like N-Acetyl-D-alanyl-N-methyl-L-prolinamide, these methods can differentiate subtle spectral variations that correspond to different conformers.

Principal Component Analysis (PCA): PCA can be applied to a series of spectra (e.g., NMR spectra recorded under varying temperature or solvent conditions) to identify the principal sources of variance. These variances often correlate with the populations of different conformers. By reducing the dimensionality of the data, PCA can reveal clustering patterns related to distinct conformational families.

Hierarchical Clustering Analysis (HCA): HCA groups peptides or conformers based on the similarity of their spectral responses. mdpi.com This can be used to analyze proteomic data and identify peptides with similar behavior, a principle applicable to identifying conformers of N-Acetyl-D-alanyl-N-methyl-L-prolinamide that respond similarly to environmental changes. mdpi.com

Bayesian Statistical Methods: In the context of mass spectrometry, Bayesian models can be used to score and identify peptides from complex spectral data by calculating posterior probabilities for candidate sequences. nih.gov This statistical rigor can be adapted to analyze spectroscopic data for N-Acetyl-D-alanyl-N-methyl-L-prolinamide, providing a probabilistic assessment of the presence and characteristics of different conformers. nih.govuchicago.edu A key advantage is the ability to incorporate prior knowledge about peptide structures and behavior into the analysis. nih.gov

| Method | Input Data | Objective | Expected Outcome for N-Acetyl-D-alanyl-N-methyl-L-prolinamide |

|---|---|---|---|

| Principal Component Analysis (PCA) | Set of 1H-NMR spectra under varying conditions (e.g., temperature) | Identify major sources of spectral variation | Clustering of spectra corresponding to dominant trans vs. cis conformers of the Prolinamide residue |

| Hierarchical Clustering Analysis (HCA) | Peak intensities from a series of 2D IR spectra | Group spectra based on similarity | Dendrogram showing relationships between different conformational sub-states |

| Bayesian Inference | Mass spectrometry fragmentation patterns | Assign statistical confidence to structural assignments | Probabilistic confirmation of the compound's structure and identification of potential isomers |

Integration of Experimental and Computational Data for Comprehensive Structural Elucidation

A truly comprehensive understanding of the three-dimensional structure of N-Acetyl-D-alanyl-N-methyl-L-prolinamide can only be achieved by integrating experimental data with computational modeling. frontiersin.org This synergistic approach uses experimental results to guide and validate theoretical calculations, while computational methods provide an atomic-level interpretation of the experimental observations. nih.gov

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are used to explore the potential energy surface of the molecule. mdpi.com

Density Functional Theory (DFT): DFT calculations are employed to optimize the geometries of various possible conformers (e.g., cis and trans isomers of the N-methyl-L-prolinamide bond) and to predict their vibrational spectra (IR and Raman). mdpi.com By comparing the calculated spectra with experimental ones, researchers can identify the conformers present in the sample.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time in a simulated solvent environment. nih.govnih.gov These simulations can reveal the relative stability of different conformations, the pathways for interconversion between them, and the influence of the solvent on the conformational equilibrium. nih.gov This approach is crucial for understanding the flexibility of the peptide. ethz.ch

The integration process involves refining the computational models until they can accurately reproduce the experimental data. For example, the dihedral angles sampled during an MD simulation can be compared with those derived from NMR coupling constants to validate the accuracy of the force field used in the simulation. nih.gov

| Experimental Data | Computational Method | Integrated Analysis |

|---|---|---|

| NMR Coupling Constants (³J) | MD Simulation | Validation of backbone dihedral angle (φ, ψ) distributions in the simulation trajectory |

| Circular Dichroism (CD) Spectra | Semi-empirical Energy Calculations | Correlation of spectral features with the populations of specific secondary structures (e.g., β-turns) |

| FT-IR Vibrational Frequencies | Density Functional Theory (DFT) | Assignment of experimental vibrational bands to specific conformers (cis/trans) based on calculated frequencies |

| Nuclear Overhauser Effect (NOE) | Structure Optimization | Refinement of 3D models using inter-proton distance restraints derived from NOE data |

Development of Machine Learning Approaches for Peptide Conformational Prediction

Generative Models: AI-driven platforms can analyze massive datasets of known peptide sequences and their corresponding structures. peptidesuk.com Generative models, such as recurrent neural networks (RNNs) or variational autoencoders (VAEs), can learn the underlying principles of peptide folding and generate novel, physically plausible conformations for a given sequence. peptidesuk.com

Deep Learning for Energy Landscapes: Newer models like PepFlow combine machine learning with physics-based principles to model the entire range of folding patterns a peptide can adopt based on its energy landscape. utoronto.ca This is a significant advance over models that predict only a single static structure.

Refining Experimental Data: ML algorithms can be trained to recognize patterns in complex experimental data (e.g., NMR or MS spectra) and correlate them with specific structural features. This can aid in the interpretation of ambiguous spectra and improve the accuracy of structure determination. nih.gov

Studies adapting AlphaFold2 for peptide conformational ensembles have shown varied accuracy when compared to NMR data, with average root-mean-square deviation (RMSD) values under 2.5 Å for structured regions, highlighting both the potential and the current limitations of these methods for small peptides. biorxiv.orgnih.govbiorxiv.org

| Model Type | Approach | Strength for Small Peptides | Limitation |

|---|---|---|---|

| AlphaFold2 (adapted) | Deep learning based on multiple sequence alignments and known structures. nih.gov | Can generate conformational ensembles with reasonable accuracy for structured regions. biorxiv.org | Less accurate for highly flexible or disordered peptides; originally designed for larger proteins. jcu.edu.au |

| PepFlow | Deep learning combined with physics-based energy landscapes. utoronto.ca | Specifically designed to model the full range of peptide conformations, not just a single state. utoronto.ca | As a newer model, it may have limitations in training data and handling of solvent effects. utoronto.ca |

| Generative Models (RNNs, VAEs) | Learns patterns from large peptide databases to generate new structures. peptidesuk.com | Capable of exploring a vast conformational space rapidly. | Generated structures require validation with physics-based energy calculations or experimental data. |

Future Perspectives in N Acetyl D Alanyl N Methyl L Prolinamide Research

Exploration of Expanded Conformational Space with Enhanced Sampling Techniques

The conformational landscape of a peptide is intrinsically linked to its biological activity. For N-Acetyl-D-alanyl-N-methyl-L-prolinamide, a comprehensive understanding of its accessible conformations is a critical first step. While classical molecular dynamics (MD) simulations can provide valuable insights, they are often limited in their ability to overcome high energy barriers and adequately sample the entire conformational space. upc.edunih.gov

Enhanced sampling techniques are powerful computational tools designed to address these limitations. nih.govresearchgate.netarxiv.org Methods such as Metadynamics, Replica Exchange Molecular Dynamics (REMD), and Accelerated Molecular Dynamics (aMD) could be employed to construct a detailed free energy landscape of N-Acetyl-D-alanyl-N-methyl-L-prolinamide. This would allow for the identification of not only the global minimum energy conformation but also other biologically relevant metastable states.

Table 1: Potential Enhanced Sampling Techniques for Conformational Analysis

| Technique | Principle | Potential Application for N-Acetyl-D-alanyl-N-methyl-L-prolinamide |

|---|---|---|

| Metadynamics | A history-dependent bias potential is added to the system to discourage revisiting previously explored conformations. | Mapping the free energy landscape to identify stable and metastable conformational states. |

| Replica Exchange MD (REMD) | Multiple simulations (replicas) of the system are run in parallel at different temperatures, with exchanges between replicas attempted at regular intervals. | Overcoming energy barriers to efficiently sample a wide range of conformations, including those relevant for binding. |

| Accelerated MD (aMD) | A boost potential is added to the dihedral angles to reduce the energy barriers, allowing for faster exploration of the conformational space. | Rapidly exploring the accessible conformational space to identify potential bioactive conformations. |

Investigation of Interactions with Macromolecular Targets at a Fundamental Level

The D-alanyl-D-alanine motif is a well-known target for glycopeptide antibiotics like vancomycin. nih.gov Given the presence of a D-alanyl residue, a key area of future research for N-Acetyl-D-alanyl-N-methyl-L-prolinamide would be to investigate its potential interactions with bacterial cell wall precursor enzymes and other macromolecular targets.

Computational docking and molecular dynamics simulations could be utilized to predict the binding modes and affinities of N-Acetyl-D-alanyl-N-methyl-L-prolinamide to various protein targets. These studies would elucidate the key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that govern binding. Understanding these interactions at an atomic level is fundamental to explaining the compound's potential biological activity.

Furthermore, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography could provide experimental validation of the computationally predicted binding modes. These methods can offer detailed structural information about the complex formed between N-Acetyl-D-alanyl-N-methyl-L-prolinamide and its macromolecular target, confirming the specific residues involved in the interaction.

Design Principles for Next-Generation Peptidomimetics Based on N-Acetyl-D-alanyl-N-methyl-L-prolinamide Structural Motifs

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. upc.edunih.gov The structural motifs identified from the conformational analysis of N-Acetyl-D-alanyl-N-methyl-L-prolinamide could serve as a scaffold for the design of novel peptidomimetics. researchgate.net

The presence of an N-methyl group on the proline residue is a common strategy in peptidomimetic design to restrict conformational flexibility and enhance proteolytic stability. mdpi.com Future research could focus on systematically exploring the structure-activity relationship (SAR) by modifying the N-Acetyl-D-alanyl-N-methyl-L-prolinamide backbone and side chains. For instance, the D-alanine residue could be replaced with other D-amino acids or non-natural amino acids to probe the specificity of interaction with potential targets.

Computational approaches, such as quantitative structure-activity relationship (QSAR) modeling, can be employed to correlate the structural features of designed analogs with their predicted biological activity. This iterative process of design, synthesis, and biological evaluation, guided by computational insights, can lead to the development of next-generation therapeutic agents with improved efficacy and drug-like properties.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| N-Acetyl-D-alanyl-N-methyl-L-prolinamide |

| N-Acetyl-L-Prolyl-D-Alanyl-Methylamide |

Q & A

Basic Question: What methodological approaches are recommended for synthesizing N-Acetyl-D-alanyl-N-methyl-L-prolinamide with high stereochemical purity?

Answer:

Solid-phase peptide synthesis (SPPS) is a primary method, leveraging Fmoc/t-Bu chemistry to ensure stereochemical fidelity. Critical steps include:

- Coupling Optimization : Use HATU or DIC/HOBt for efficient amide bond formation while minimizing racemization .

- Methylation Control : Introduce N-methylation via Boc-protected intermediates, followed by deprotection under mild acidic conditions (e.g., TFA/DCM) to preserve chiral integrity .

- Purification : Reverse-phase HPLC with C18 columns and gradient elution (ACN/water + 0.1% TFA) achieves >95% purity. Confirm identity via LC-MS (ESI+) .

Advanced Question: How can researchers resolve contradictions in reported solubility data for N-Acetyl-D-alanyl-N-methyl-L-prolinamide across solvents?

Answer:

Discrepancies often arise from polymorphic forms or hydration states. Methodological strategies include:

- Controlled Solubility Assays : Perform equilibrium solubility studies under standardized conditions (e.g., 25°C, 24 hr agitation) in anhydrous vs. aqueous solvents (e.g., DMSO, PBS pH 7.4) .

- Solid-State Characterization : Use X-ray powder diffraction (XRPD) and DSC to identify polymorphs. For example, hydrate formation in aqueous buffers may reduce apparent solubility compared to organic solvents .

- Data Normalization : Report solubility as molarity (mM) with explicit solvent composition and temperature to enable cross-study comparisons .

Basic Question: Which analytical techniques are most reliable for characterizing N-Acetyl-D-alanyl-N-methyl-L-prolinamide?

Answer:

- Chromatography : HPLC with UV detection (210–220 nm) for purity assessment. Use chiral columns (e.g., Chirobiotic T) to confirm enantiomeric excess .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]+ at m/z 342.2) and detect impurities .

- NMR Spectroscopy : 1H/13C NMR in DMSO-d6 or CDCl3 to assign stereocenters (e.g., D-alanine vs. L-proline methyl signals) .

Advanced Question: How can researchers assess the conformational stability of N-Acetyl-D-alanyl-N-methyl-L-prolinamide under physiological conditions?

Answer:

- Accelerated Stability Studies : Incubate the compound in PBS (pH 7.4) at 40°C for 4 weeks. Monitor degradation via UPLC-MS and quantify half-life using first-order kinetics .

- Circular Dichroism (CD) : Track changes in secondary structure (e.g., proline ring puckering) under varying pH/temperature conditions .

- Molecular Dynamics Simulations : Model intramolecular hydrogen bonding and torsional angles (e.g., ψ/φ angles) to predict stability in aqueous environments .

Basic Question: What systematic approaches are recommended for reviewing existing literature on this compound’s bioactivity?

Answer:

- Scoping Review : Use databases like PubMed and SciFinder with keywords (e.g., "N-Acetyl-D-alanyl-N-methyl-L-prolinamide" AND "receptor binding") to map preclinical studies .

- Critical Appraisal : Evaluate bias in pharmacological assays (e.g., IC50 variability due to cell-line differences) using tools like SYRCLE’s risk-of-bias checklist .

- Data Synthesis : Tabulate bioactivity data (e.g., Ki values, assay conditions) to identify trends or outliers for further validation .

Advanced Question: How should researchers address discrepancies in reported receptor-binding affinities for this compound?

Answer:

- Assay Standardization : Replicate studies under uniform conditions (e.g., radioligand displacement assays with HEK293 cells expressing target GPCRs) .

- Allosteric Modulation Screening : Use BRET or FRET-based assays to differentiate orthosteric vs. allosteric binding mechanisms, which may explain conflicting Ki values .

- Meta-Analysis : Statistically pool data from multiple studies (e.g., random-effects models) to estimate consensus binding parameters and heterogeneity .

Basic Question: What safety protocols are essential when handling N-Acetyl-D-alanyl-N-methyl-L-prolinamide in laboratory settings?

Answer:

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Conduct operations in a fume hood for powder handling due to respiratory hazard risks .

- Waste Disposal : Neutralize acidic waste (e.g., TFA-containing solutions) with sodium bicarbonate before disposal in designated organic waste containers .

- Emergency Procedures : For skin contact, rinse immediately with water for 15 minutes; consult SDS for solvent-specific first aid .

Advanced Question: What strategies can validate the compound’s role in modulating enzymatic activity with conflicting in vitro/in vivo data?

Answer:

- Enzyme Kinetics : Perform Michaelis-Menten assays with purified enzymes (e.g., prolyl oligopeptidase) to distinguish competitive vs. non-competitive inhibition .

- Knockout Models : Use CRISPR/Cas9-engineered cell lines to confirm target specificity. For example, compare IC50 in wild-type vs. enzyme-deficient cells .

- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS in animal models to correlate in vitro potency with in vivo efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。